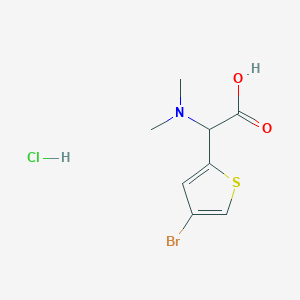

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

Descripción general

Descripción

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromothiophene ring and dimethylamino group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Bromination of Thiophene: Starting with thiophene, bromination at the 4-position can be achieved using bromine in the presence of a catalyst.

Formation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino group.

Acidification: The final step involves the formation of the acetic acid derivative and subsequent hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes can also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biological Research

The compound has been investigated for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Pharmacological Activities

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, possibly due to the presence of the brominated thiophene moiety, which is known to enhance biological activity in similar compounds.

- Neuropharmacological Effects : The dimethylamino group may contribute to neuroactive properties, suggesting potential applications in treating neurological disorders.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced or modified biological activities. The synthetic versatility of this compound allows researchers to explore a wide range of analogs.

Interaction Studies

Understanding how 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride interacts with biological systems is crucial for its application in drug design. Interaction studies can include:

- Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.

- Cell-Based Assays : Testing the effects of the compound on cell viability and function in vitro.

Comparative Analysis with Related Compounds

To highlight the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid | Similar thiophene structure | Contains a methoxy group instead of dimethylamino |

| 2-Amino-2-(dimethylamino)acetic acid hydrochloride | Dimethylamino group | Lacks the brominated thiophene moiety |

| 4-Bromothiophene | Basic thiophene structure | No amino acid functionality |

This comparison underscores how the combination of a brominated thiophene and a dimethylamino acetic acid structure in this compound may confer distinct biological activities not found in its analogs.

Safety Considerations

Handling this compound requires caution due to its classification as harmful if swallowed and potential skin irritant. Proper safety protocols should be followed, including:

- Use of personal protective equipment (PPE).

- Conducting experiments in well-ventilated areas or fume hoods.

Mecanismo De Acción

The mechanism by which 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromothiophene ring and dimethylamino group play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.

Comparación Con Compuestos Similares

2-(4-Methylthiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

2-(4-Chlorothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

2-(4-Iodothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

Uniqueness: 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride is unique due to its bromine atom, which imparts different chemical and physical properties compared to its chloro, iodo, and methyl counterparts. This difference can affect its reactivity, stability, and biological activity.

Actividad Biológica

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride (CAS Number: 1354949-52-2) is a chemical compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C₈H₁₁BrClNO₂S and a molecular weight of 300.6 g/mol, this compound incorporates a brominated thiophene ring and a dimethylamino group, which enhance its solubility and potential bioactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrClNO₂S |

| Molecular Weight | 300.6 g/mol |

| IUPAC Name | 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines. In vitro evaluations revealed that compounds with thiophene moieties can inhibit the proliferation of cancer cells, with IC50 values ranging from 0.73 to 2.38 μM against breast cancer cell lines like MCF-7 . The presence of the dimethylamino group is believed to enhance the interaction with biological targets, potentially leading to increased efficacy.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored, particularly its ability to scavenge free radicals. Studies indicate that derivatives containing thiophene rings exhibit moderate antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant properties are often assessed using assays such as DPPH and FRAP, where compounds exhibit varying degrees of effectiveness compared to standard antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Some studies suggest that compounds within this class can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to apoptosis.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression and oxidative stress pathways, such as EGFR tyrosine kinase.

- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals, thus mitigating cellular damage.

Study on Anticancer Activity

A study published in MDPI evaluated a series of compounds similar to this compound for their anticancer properties. The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle modulation .

Research on Antioxidant Properties

Another investigation focused on the antioxidant behavior of thiophene derivatives demonstrated that several compounds exhibited significant free radical scavenging activity, comparable to established antioxidants . This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Q & A

Q. Basic: What are the established synthetic routes for 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Bromination of thiophene derivatives to introduce the 4-bromo substituent.

- Step 2 : Coupling with dimethylamino groups via nucleophilic substitution or amidation.

- Step 3 : Formation of the acetic acid backbone, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Key reagents include bromothiophene precursors, dimethylamine derivatives, and catalysts like palladium for coupling reactions. Reaction conditions (temperature, solvent polarity, and time) must be optimized to avoid side products .

Q. Basic: Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural elucidation of the bromothiophene and dimethylamino groups.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive confirmation of crystal structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .

Q. Advanced: How can reaction conditions be optimized to maximize yield and purity during synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature: 60–100°C; solvent: DMF vs. THF) to identify optimal conditions.

- In-line Monitoring : Use HPLC or FTIR to track reaction progress and intermediate formation.

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. Evidence suggests that polar aprotic solvents enhance reaction rates but may require strict moisture control .

Q. Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to distinguish between structural isomers or tautomers.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) and adjust purification steps (e.g., recrystallization in ethanol/water mixtures).

- Dynamic NMR Studies : Investigate temperature-dependent spectral changes to detect conformational flexibility .

Q. Advanced: What methodologies are recommended for stability studies under varying environmental conditions?

- Forced Degradation Studies : Expose the compound to stressors:

- Thermal : 40–80°C for 1–4 weeks.

- Photolytic : UV light (254 nm) in quartz cells.

- Hydrolytic : pH 1–13 buffers at 37°C.

- Analytical Endpoints : Monitor degradation via HPLC-MS and quantify stability-indicating parameters (e.g., half-life).

- Storage Recommendations : Store at -20°C in amber vials under inert atmosphere to prevent bromine displacement or oxidation .

Q. Advanced: How to design experiments to evaluate environmental fate and biodegradation?

- Lab-Scale Biodegradation Assays : Use OECD 301 guidelines with activated sludge or soil microbiota.

- Compartmental Analysis : Study partitioning in water-soil systems using shake-flask tests (log P determination).

- Transformation Products : Identify metabolites via high-resolution LC-MS/MS and compare with predictive models (e.g., EPI Suite).

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae to assess ecological risks .

Q. Advanced: What strategies are effective for bioactivity screening and mechanism-of-action studies?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Dose-Response Analysis : Use non-linear regression models (e.g., Hill equation) to quantify efficacy.

- Target Engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Q. Advanced: How to address discrepancies in biological activity across studies?

- Meta-Analysis : Compare datasets from independent studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to isolate critical functional groups.

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Propiedades

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S.ClH/c1-10(2)7(8(11)12)6-3-5(9)4-13-6;/h3-4,7H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELIEUJNWFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC(=CS1)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-52-2 | |

| Record name | 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.